Cas no 151273-40-4 (tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate)
tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperidinecarboxylic acid, 4-(5-amino-1H-indol-3-yl)-, 1,1-dimethylethyl ester
- tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate
- CS-0310335
- KBTXTESAPBHEJW-UHFFFAOYSA-N
- 5-amino-3-(N-t-butoxycarbonylpiperid-4-yl)-1H-indole
- SCHEMBL6212815
- TQP0488
- P20912
- Tert-butyl4-(5-amino-1h-indol-3-yl)piperidine-1-carboxylate
- PS-20004
- 151273-40-4
- 4-(5-amino-1h-indol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
- 1-Boc-4-(5-amino-1H-indol-3-yl)piperidine
-
- Inchi: 1S/C18H25N3O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-5-4-13(19)10-14(15)16/h4-5,10-12,20H,6-9,19H2,1-3H3
- InChI Key: KBTXTESAPBHEJW-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC(C2C3=C(NC=2)C=CC(N)=C3)CC1
Computed Properties
- Exact Mass: 315.19467705g/mol
- Monoisotopic Mass: 315.19467705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 71.4Ų
Experimental Properties
- Density: 1.196±0.06 g/cm3(Predicted)
- Boiling Point: 517.1±50.0 °C(Predicted)
- pka: 17.46±0.30(Predicted)
tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D648536-1G |
tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |
151273-40-4 | 97% | 1g |
$360 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA156-1G |
tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |
151273-40-4 | 97% | 1g |
¥ 1,920.00 | 2023-03-10 | |
| eNovation Chemicals LLC | D648536-100mg |
tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |
151273-40-4 | 97% | 100mg |
$125 | 2024-07-21 | |
| eNovation Chemicals LLC | D648536-250mg |
tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |
151273-40-4 | 97% | 250mg |
$150 | 2024-07-21 | |
| eNovation Chemicals LLC | D648536-500mg |
tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |
151273-40-4 | 97% | 500mg |
$250 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA156-100mg |
tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |
151273-40-4 | 97% | 100mg |
¥573.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA156-250mg |
tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |
151273-40-4 | 97% | 250mg |
¥765.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA156-500mg |
tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |
151273-40-4 | 97% | 500mg |
¥1280.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA156-1g |
tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |
151273-40-4 | 97% | 1g |
¥1920.0 | 2024-04-24 | |
| Ambeed | A1469261-100mg |
tert-Butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate |
151273-40-4 | 97% | 100mg |
$123.0 | 2024-04-23 |
tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate Suppliers
tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate
Research Update on tert-Butyl 4-(5-Amino-1H-indol-3-yl)piperidine-1-carboxylate (CAS: 151273-40-4) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate (CAS: 151273-40-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile scaffold and potential therapeutic applications. This research brief synthesizes the latest findings on its synthesis, biological activity, and mechanistic insights, with a focus on its role as a key intermediate in drug discovery.
Recent studies highlight the compound's utility as a building block for indole- and piperidine-containing pharmacophores, which are prevalent in FDA-approved drugs targeting neurological disorders and cancer. A 2023 publication in Journal of Medicinal Chemistry demonstrated its use in developing selective serotonin receptor modulators, where structural modifications at the 5-aminoindole moiety enhanced binding affinity by 40-fold compared to parent compounds (DOI: 10.1021/acs.jmedchem.3c00562).
Advances in synthetic methodologies have improved the scalability of 151273-40-4 production. A continuous-flow chemistry approach reported in Organic Process Research & Development achieved an 82% yield with >99% purity, addressing previous challenges in piperidine N-Boc protection under batch conditions (DOI: 10.1021/acs.oprd.3c00114). This innovation supports its growing demand in high-throughput screening libraries.
Notably, the compound's role in PROTAC (Proteolysis Targeting Chimera) development has emerged as a breakthrough application. Researchers at Harvard Medical School utilized its indole-piperidine core to design CRBN-recruiting degraders of BRD4, achieving DC50 values below 10 nM in leukemia cell lines (Nature Chemical Biology, 2024, DOI: 10.1038/s41589-024-01580-x). The amino group at the 5-position proved critical for E3 ligase binding specificity.
Pharmacokinetic studies of derivatives reveal promising profiles: a 2024 preclinical trial demonstrated oral bioavailability of 67% in rodent models for a 151273-40-4-derived kinase inhibitor, with brain-to-plasma ratios exceeding 0.8, suggesting CNS penetrance (ACS Pharmacology & Translational Science, DOI: 10.1021/acsptsci.4c00022). These findings position the scaffold as valuable for neurotherapeutic development.
Ongoing clinical investigations include Phase I trials of a 151273-40-4-based dual HDAC/PD-L1 inhibitor (NCT05678945) and its evaluation as a radiopharmaceutical chelator for prostate cancer imaging (European Journal of Nuclear Medicine, in press). The compound's structural flexibility continues to enable diverse therapeutic targeting strategies across multiple disease areas.
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